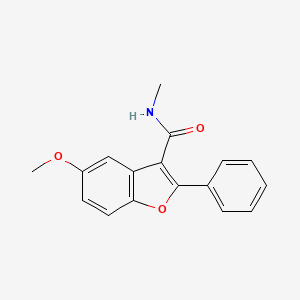

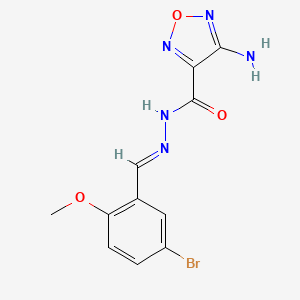

![molecular formula C15H18F2N2O4 B5505242 1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research on closely related compounds, such as fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols and 3H-benzo[b][1,4]diazepines, highlights a convenient synthetic method involving the reaction of β-trifluoroacetylketene dialkyl acetals with various 1,2-phenylenediamines. This process yields novel 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1,4]diazepinols in moderate to high yields. Dehydration under reduced pressure affords the corresponding fluorine-containing 3H-benzo[b][1,4]diazepines (Ota et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this family, particularly 1H-benzo-1,5-diazepine derivatives containing a perfluorinated side chain, has been elucidated through X-ray analysis, revealing the presence of tautomeric forms and isomerization. These structural insights are critical for understanding the reactivity and properties of the target compound (Desens et al., 2016).

Chemical Reactions and Properties

The chemical reactions of this compound category, such as electrocyclisation and condensation reactions, have been extensively studied. For instance, the saponification of diazepine derivatives leads to delocalized 6π electron anions, which undergo thermal disrotatory electrocyclization (Gesche et al., 1980). Additionally, novel synthetic routes have been explored for the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, showcasing the versatility and reactivity of these compounds (Kato et al., 1995).

Physical Properties Analysis

The physical properties of diazepine derivatives have been characterized through various spectroscopic techniques, including FT-IR, micro-Raman, and UV–Vis investigations. Quantum chemical computations, such as molecular structure, vibrational frequencies, and electronic absorption maximum wavelengths, offer deep insights into the physical characteristics of these compounds (Gökce et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of related diazepine derivatives have been thoroughly investigated. The synthesis and biological activity of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety illustrate the potential pharmacological applications and the inherent chemical properties of these compounds (Saingar et al., 2011).

科学的研究の応用

Chemical and Structural Analysis

The study of diazepine derivatives, including compounds like 1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol, involves exploring their synthesis, chemical properties, and potential applications in medicinal chemistry. An example of such research is the thermal disrotatory electrocyclization of dihydro-4,5 (1-H)-diazepines derivatives leading to stable bicyclic compounds, a process important for creating novel diazepine frameworks (Gesche et al., 1980). Similarly, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones showcases the creation of diazepine compounds with notable antiproliferative activity (Liszkiewicz, 2002).

Biological Activities and Applications

1,3-Diazepine structures, closely related to the chemical entity , are rich in applications within medicinal chemistry, being present in several bioactive compounds. These structures serve as effective templates for drug discovery, displaying a wide range of biological activities. The presence of the 1,3-diazepine moiety in various therapeutically significant compounds underscores its importance in the development of new pharmaceuticals (Malki et al., 2021).

Innovative Synthetic Approaches

The exploration of novel synthetic routes for diazepine derivatives is crucial for expanding their potential in scientific research and pharmaceutical applications. A study demonstrated an unexpected synthesis approach for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, providing alternative pathways to benzo[diazepine structures (Shaabani et al., 2009)). Another significant advancement is the development of a one-pot double condensation reaction, leading to novel diazepine derivatives, showcasing the versatility and adaptability of diazepine chemistry in creating complex and biologically relevant structures (Ahumada et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

1-[4-[3-(difluoromethoxy)benzoyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O4/c1-10(20)18-5-6-19(9-12(21)8-18)14(22)11-3-2-4-13(7-11)23-15(16)17/h2-4,7,12,15,21H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJZYFAINKXFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC(C1)O)C(=O)C2=CC(=CC=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

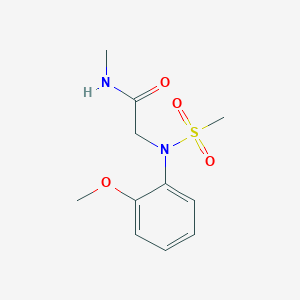

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

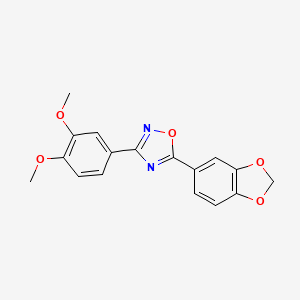

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)

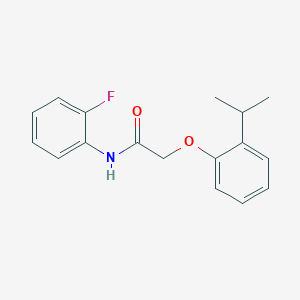

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)